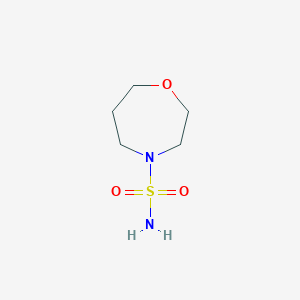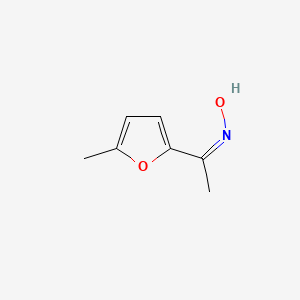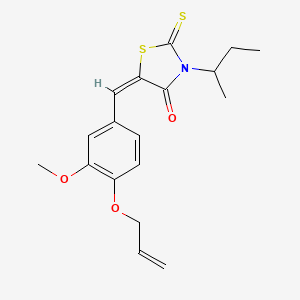
(E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The benzylidene group is introduced via a condensation reaction between the thioxothiazolidinone core and 4-(allyloxy)-3-methoxybenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the (E)-isomer.
Addition of the sec-Butyl Group
- The sec-butyl group is introduced through an alkylation reaction, where the thioxothiazolidinone intermediate is treated with a sec-butyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one typically involves multiple steps:
-
Formation of the Thioxothiazolidinone Core
- The thioxothiazolidinone core can be synthesized by reacting a suitable thioamide with a halogenated ketone under basic conditions. This step forms the thiazolidinone ring with a thioxo group at the 2-position.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the allyloxy and methoxy groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction
- Reduction reactions can target the benzylidene group, converting it to a benzyl group. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
-
Substitution
- The thioxothiazolidinone core can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of thioethers or thioesters.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Studies have shown that derivatives of thioxothiazolidinones exhibit antimicrobial properties, making this compound a potential candidate for drug development.
Medicine
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity, which could be explored for therapeutic applications.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one exerts its effects is likely related to its ability to interact with biological macromolecules. The thioxothiazolidinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzylidene and allyloxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core but different substituents.
Benzylidene Derivatives: Compounds with a benzylidene group attached to various cores.
Thioxothiazolidinones: Compounds with a thioxothiazolidinone core but different alkyl or aryl groups.
Uniqueness
(E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyloxy and methoxy groups, along with the sec-butyl substituent, distinguishes it from other thioxothiazolidinones and enhances its versatility in various applications.
Properties
IUPAC Name |
(5E)-3-butan-2-yl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-5-9-22-14-8-7-13(10-15(14)21-4)11-16-17(20)19(12(3)6-2)18(23)24-16/h5,7-8,10-12H,1,6,9H2,2-4H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAWLBUCZHCPCH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC=C)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/new.no-structure.jpg)
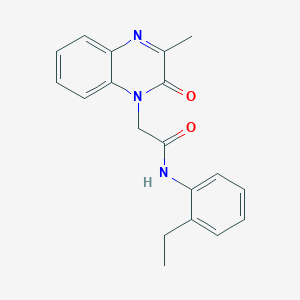
![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2703800.png)
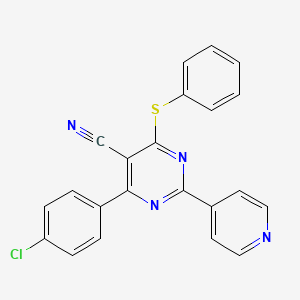
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2703804.png)
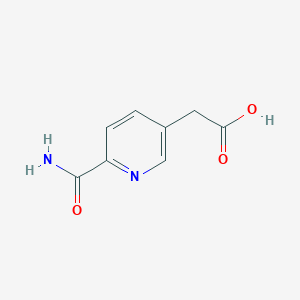
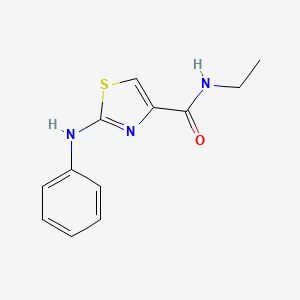
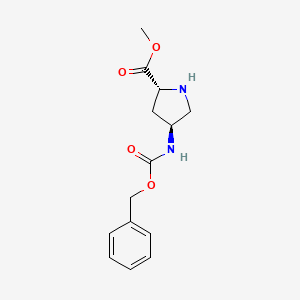
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)
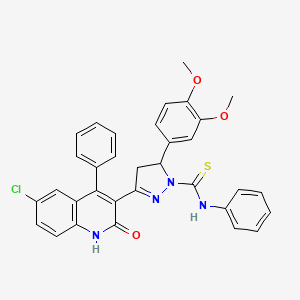
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)
